molecular formula C12H18O B13336777 2,3,4,4,5,6-Hexamethylcyclohexa-2,5-dien-1-one CAS No. 14790-04-6

2,3,4,4,5,6-Hexamethylcyclohexa-2,5-dien-1-one

Cat. No.: B13336777
CAS No.: 14790-04-6
M. Wt: 178.27 g/mol
InChI Key: MVGMUUAWHJAZQB-UHFFFAOYSA-N
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Description

2,3,4,4,5,6-Hexamethylcyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes six methyl groups attached to a cyclohexadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4,5,6-Hexamethylcyclohexa-2,5-dien-1-one typically involves the chlorination of cyclohexadiene. In this process, chlorine gas reacts with cyclohexadiene to form the desired compound . The reaction conditions often include controlled temperatures and the presence of a catalyst to facilitate the chlorination process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorination equipment and stringent safety measures to handle chlorine gas and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

2,3,4,4,5,6-Hexamethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2,3,4,4,5,6-Hexamethylcyclohexa-2,5-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2,3,4,4,5,6-Hexamethylcyclohexa-2,5-dien-1-one exerts its effects involves interactions with molecular targets and pathways. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy required. Its unique structure allows it to interact with specific enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,4,5,6-Hexamethylcyclohexa-2,5-dien-1-one is unique due to its specific arrangement of methyl groups and the presence of the dienone functionality. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

14790-04-6

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

2,3,4,4,5,6-hexamethylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C12H18O/c1-7-9(3)12(5,6)10(4)8(2)11(7)13/h1-6H3

InChI Key

MVGMUUAWHJAZQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(C1=O)C)C)(C)C)C

Origin of Product

United States

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